molecular formula C27H34N4O7S B15141355 HIV-1 protease-IN-2

HIV-1 protease-IN-2

Cat. No.: B15141355
M. Wt: 558.6 g/mol
InChI Key: YKVUCLKFVOEPGS-BJKOFHAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

HIV-1 protease-IN-2 is a compound designed to inhibit the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the human immunodeficiency virus (HIV). By inhibiting this enzyme, this compound prevents the virus from processing its polyproteins into functional proteins, thereby hindering the production of infectious viral particles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 protease-IN-2 involves several steps, including the formation of key intermediates and the final coupling reactions. Common reagents used in the synthesis include isobutylamine, aryl sulfonyl chloride, and various catalysts such as 10% palladium on carbon (Pd/C). The reaction conditions typically involve temperatures ranging from 0°C to room temperature and the use of solvents like dichloromethane and methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures are implemented to monitor the purity and potency of the final product .

Chemical Reactions Analysis

Types of Reactions

HIV-1 protease-IN-2 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or peroxides for oxidation, and halides or nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pressures .

Major Products

The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound. These intermediates often contain functional groups such as hydroxyl, amino, and sulfonamide groups .

Scientific Research Applications

HIV-1 protease-IN-2 has a wide range of applications in scientific research, including:

Mechanism of Action

HIV-1 protease-IN-2 exerts its effects by binding to the active site of HIV-1 protease, thereby preventing the enzyme from cleaving the viral polyproteins into functional proteins. This inhibition disrupts the maturation process of the virus, leading to the production of non-infectious viral particles. The molecular targets involved include the catalytic residues of the protease enzyme, such as aspartate, threonine, and glycine .

Comparison with Similar Compounds

Similar Compounds

  • Saquinavir
  • Lopinavir
  • Ritonavir
  • Amprenavir
  • Fosamprenavir
  • Atazanavir
  • Nelfinavir
  • Darunavir
  • Tipranavir
  • Indinavir

Uniqueness

HIV-1 protease-IN-2 is unique in its structural configuration and binding affinity to the HIV-1 protease enzyme. Unlike some of the other inhibitors, it has shown efficacy against drug-resistant strains of HIV, making it a valuable addition to the arsenal of antiretroviral therapies .

Properties

Molecular Formula

C27H34N4O7S

Molecular Weight

558.6 g/mol

IUPAC Name

2-(2,4-dioxopyrimidin-1-yl)-N-[(2S,3R)-3-hydroxy-4-[(4-methoxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]acetamide

InChI

InChI=1S/C27H34N4O7S/c1-19(2)16-31(39(36,37)22-11-9-21(38-3)10-12-22)17-24(32)23(15-20-7-5-4-6-8-20)28-26(34)18-30-14-13-25(33)29-27(30)35/h4-14,19,23-24,32H,15-18H2,1-3H3,(H,28,34)(H,29,33,35)/t23-,24+/m0/s1

InChI Key

YKVUCLKFVOEPGS-BJKOFHAPSA-N

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)CN2C=CC(=O)NC2=O)O)S(=O)(=O)C3=CC=C(C=C3)OC

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)CN2C=CC(=O)NC2=O)O)S(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.